molecular formula C4H5N3OS B4332464 4-Amino-1,2-thiazole-3-carboxamide CAS No. 4592-54-5

4-Amino-1,2-thiazole-3-carboxamide

Cat. No.: B4332464
CAS No.: 4592-54-5
M. Wt: 143.17 g/mol
InChI Key: UOMSIZYOTADNJO-UHFFFAOYSA-N
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Description

4-Amino-1,2-thiazole-3-carboxamide is a high-purity heterocyclic organic compound offered for research and development purposes. This chemical features a 1,2-thiazole core scaffold, a structure known for its significant potential in medicinal chemistry. Nitrogen-containing heterocycles like the 1,2-thiazole are fundamental in nature and are found in many commercially available drugs, often contributing to enhanced biological activity and favorable pharmacokinetic properties . The specific molecular architecture of this compound, which incorporates both amino and carboxamide functional groups, makes it a versatile building block or intermediate for the synthesis of more complex molecules. Researchers can utilize this compound in various exploratory studies, including as a precursor for the development of novel pharmacologically active agents. Its structure suggests potential for investigation into multiple therapeutic areas, given that related thiazole and aminothiazole derivatives are recognized for their diverse biological activities, such as antimicrobial and antifungal properties . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1,2-thiazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS/c5-2-1-9-7-3(2)4(6)8/h1H,5H2,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMSIZYOTADNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001301207
Record name 4-Amino-3-isothiazolecarboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4592-54-5
Record name 4-Amino-3-isothiazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4592-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-isothiazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 Amino 1,2 Thiazole 3 Carboxamide

Classical and Contemporary Approaches to 1,2-Thiazole Ring Formation

The construction of the 1,2-thiazole ring, the core of 4-Amino-1,2-thiazole-3-carboxamide, can be achieved through various synthetic strategies. These methods often involve the formation of key sulfur-nitrogen bonds and subsequent cyclization.

Cyclization Reactions Utilizing Diverse Precursors

The synthesis of 1,2-thiazole derivatives frequently relies on cyclization reactions involving a variety of starting materials. A common and historical approach is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide. numberanalytics.comresearchgate.net This method is valued for its straightforward nature and the ready availability of the necessary precursors. numberanalytics.com

Another notable method is the Cook-Heilbron synthesis, which utilizes the reaction of α-aminonitriles with carbon disulfide. numberanalytics.com This pathway is particularly useful for the preparation of 5-aminothiazoles. numberanalytics.com Furthermore, the reaction of enamines with a thioamide group and dimethyl acetylenedicarboxylate (B1228247) has been studied, leading to the formation of functionalized thiazolidinones. researchgate.net

Recent advancements have introduced novel precursors and reaction conditions. For instance, the reaction of 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides with thioamides has been shown to produce thiazoles in good yields, with the added benefit of a recoverable and reusable co-product. organic-chemistry.org

Multi-Component Reactions (MCRs) in this compound Synthesis

Multi-component reactions (MCRs) have emerged as a powerful tool in the synthesis of complex molecules like this compound, offering advantages in terms of efficiency and atom economy. These reactions allow for the formation of the target molecule in a single step from three or more starting materials. researchgate.net

One such example is a four-component reaction involving an oxo component, a primary amine, a thiocarboxylic acid, and a specific isocyanide to yield 2,4-disubstituted thiazoles. researchgate.net Another MCR involves the reaction of enaminoesters, fluorodibromoiamides/ester, and sulfur to produce thiazoles. organic-chemistry.org A three-component cascade cyclization of enaminones, cyanamide, and elemental sulfur also provides a route to 2-amino-5-acylthiazoles. organic-chemistry.org

The Ugi four-component reaction has also been adapted for solid-phase synthesis, yielding 4-carboxy-2-acylaminomethylthiazoles. researchgate.net These MCRs provide a versatile and efficient alternative to traditional linear synthetic routes. researchgate.net

Green Chemistry Principles in the Synthesis of Thiazole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of thiazole derivatives to minimize environmental impact. This involves the use of safer solvents, reduced energy consumption, and the development of catalytic methods. numberanalytics.com

Solvent-Free and Microwave-Assisted Protocols

A significant advancement in green synthesis is the use of solvent-free and microwave-assisted protocols. Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of thiazoles. researchgate.netnih.govresearchgate.netbenthamdirect.com For example, the condensation of 4-bromoacetylpyridine with substituted N-phenylthiourea under microwave irradiation offers a rapid and solvent-free method for thiazole synthesis. researchgate.net Similarly, the iodine-mediated condensation of a ketone with thiourea (B124793) can be achieved in minutes under microwave irradiation. researchgate.net

These methods not only accelerate the chemical process but also often eliminate the need for hazardous organic solvents, making them more environmentally benign. researchgate.netnih.govresearchgate.netbenthamdirect.com

Synthetic Protocol Reaction Time Key Advantage Reference
Microwave-assisted condensation of 4-bromoacetylpyridine and N-phenylthiourea5 minutesHigh yield, catalyst-free researchgate.netnih.gov
Microwave-assisted iodine-mediated condensation of ketone and thiourea5-6 minutesEnhanced reaction rate, better yields researchgate.net
Microwave-assisted synthesis of thiazolyl-pyridazinediones4-8 minutesHigh yields, short reaction time nih.gov

Catalyst Applications in Thiazole Ring Construction

Catalysts play a crucial role in the development of efficient and selective methods for thiazole synthesis. Transition metal catalysts, such as palladium and copper, have been extensively used. organic-chemistry.org For instance, palladium(II) acetate (B1210297) can catalyze the direct arylation of thiazole derivatives. organic-chemistry.org Copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) provides a mild route to thiazoles. organic-chemistry.org

Zeolites, such as H-beta, have also been employed as catalysts. researchgate.netresearchgate.net They can facilitate reactions like the formation of 1-chloro-4-(trimethylsilyl)but-3-yn-2-one, a precursor for thiazole synthesis. researchgate.netresearchgate.net The use of catalysts often allows for milder reaction conditions and improved selectivity. organic-chemistry.org

Catalyst Reaction Type Starting Materials Product Reference
Palladium(II) acetateDirect ArylationThiazole derivatives, Aryl bromidesArylated thiazoles organic-chemistry.org
CopperCondensationOximes, Anhydrides, KSCNThiazoles organic-chemistry.org
Zeolite H-betaAcylation/Cyclizationα-chloro acetyl chloride, 1,2-bis-trimethyl silyl (B83357) acetylene, Thioacetamide2-methyl-4-[(trimethylsilyl)ethynyl]thiazole researchgate.netresearchgate.net

Solid-Phase Synthesis Techniques for this compound Scaffolds

Solid-phase synthesis has become an invaluable technique for the construction of libraries of compounds for drug discovery, including those based on the this compound scaffold. This method involves attaching the growing molecule to a solid support, which simplifies purification and allows for the use of excess reagents to drive reactions to completion. rsc.orgacs.org

A traceless linker strategy has been successfully employed for the solid-phase synthesis of 1,3-thiazole-based peptidomimetics. rsc.org This approach starts with a chloromethyl polystyrene resin and involves the formation of a key 4-amino-thiazole-5-carboxylic acid resin intermediate. rsc.org Subsequent amide couplings can be performed at the C4 and C5 positions using standard Fmoc solid-phase peptide synthesis strategies. rsc.org This methodology allows for the generation of diverse thiazole-based compounds with high purity. rsc.org

Regioselective and Stereoselective Control in Synthesis

Achieving the desired 4-amino-3-carboxamide substitution pattern on the isothiazole (B42339) ring is a significant synthetic hurdle. The majority of published methods for isothiazole synthesis often lead to other isomers, such as the 2-amino- or 5-amino-thiazole derivatives. However, specific strategies can be employed to direct the formation of the desired regioisomer.

One of the most promising, albeit not widely documented for this specific compound, approaches for the regioselective synthesis of 4-aminoisothiazoles is the Thorpe-Ziegler cyclization . This method involves the intramolecular cyclization of a dinitrile, which can be strategically designed to yield the desired substitution pattern. For the synthesis of a precursor to this compound, a potential starting material would be a β-thiocyano-α-amino-acrylonitrile derivative. The Thorpe-Ziegler cyclization of such a precursor would lead to a 4-aminoisothiazole-3-carbonitrile, which can then be hydrolyzed to the corresponding carboxamide.

Controlling stereoselectivity in the synthesis of this compound would typically involve the use of chiral starting materials or chiral catalysts. If the substituents on the amino or carboxamide groups contain chiral centers, their stereochemistry can be established prior to the formation of the isothiazole ring. For instance, if a chiral amino acid derivative is used as a starting material to construct the β-thiocyano-α-amino-acrylonitrile precursor for the Thorpe-Ziegler cyclization, the resulting 4-aminoisothiazole would be enantiomerically enriched.

While direct methods for the stereoselective synthesis of this compound are not prevalent in the literature, the principles of asymmetric synthesis can be applied. The use of chiral auxiliaries or catalysts in the key bond-forming steps of the isothiazole ring formation could induce stereoselectivity. However, the development of such methods would require significant research and optimization.

Chemical Reactivity and Derivatization Studies of 4 Amino 1,2 Thiazole 3 Carboxamide

Transformations Involving the 4-Amino Group

The 4-amino group of 4-Amino-1,2-thiazole-3-carboxamide is a key site for derivatization, readily undergoing reactions typical of primary aromatic amines.

Acylation, Alkylation, and Sulfonylation Reactions

Acylation: The amino group can be acylated to form the corresponding amides. This reaction is often carried out using acyl chlorides or anhydrides in the presence of a base. For instance, acylation with various carbonyl chlorides can be achieved, and in some cases, the reaction is catalyzed by N,N-diisopropylethylamine (DIPEA). jst.go.jp The resulting N-acylated products can be important intermediates for the synthesis of more complex molecules. It has been noted that direct acylation of similar 2-amino-4-halothiazoles can sometimes lead to mixtures of products, including bis-acylated compounds. nih.gov A strategy to circumvent this involves the use of a Boc-protected amine, followed by acylation and subsequent deprotection. nih.gov

Alkylation: Alkylation of the amino group is another common transformation. Thiazoles can react with alkyl halides to form N-alkylated products, resulting in the formation of thiazolium cations. pharmaguideline.com

Sulfonylation: The amino group can also undergo sulfonylation with sulfonyl chlorides to yield sulfonamide derivatives. nih.gov This reaction is often performed in the presence of a base like sodium acetate (B1210297). nih.gov The resulting sulfonamides are a class of compounds with known biological activities.

Table 1: Examples of Reactions at the 4-Amino Group

Reaction Type Reagent Product Type Reference
Acylation Acyl Chloride N-Acyl-4-amino-1,2-thiazole-3-carboxamide jst.go.jp
Alkylation Alkyl Halide 4-(Alkylamino)-1,2-thiazole-3-carboxamide pharmaguideline.com
Sulfonylation Sulfonyl Chloride 4-(Sulfonamido)-1,2-thiazole-3-carboxamide nih.gov

Condensation Reactions and Schiff Base Formation

The 4-amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). nih.govmdpi.com This reaction typically involves heating an equimolar mixture of the aminothiazole and the carbonyl compound in a suitable solvent like ethanol. mdpi.com In some cases, the use of ultrasound has been shown to facilitate the reaction, leading to excellent yields in a shorter time frame. nih.gov The resulting Schiff bases are valuable intermediates and have been investigated for their biological potential. nih.govresearchgate.net

Modifications of the 3-Carboxamide Moiety

The 3-carboxamide group offers another avenue for the derivatization of this compound.

Hydrolysis and Esterification Pathways

Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. For example, hydrolysis of related thiazole (B1198619) carboxamides has been achieved using aqueous lithium hydroxide (B78521) (LiOH) in methanol. nih.gov This transformation is a key step in converting the amide to other functional groups.

Esterification: While direct esterification of the carboxamide is not a standard reaction, the carboxylic acid obtained from hydrolysis can be readily esterified. A common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.org

Amidation and Peptide Coupling Applications

The carboxylic acid, obtained from the hydrolysis of the 3-carboxamide, can be converted back to a different amide through amidation reactions. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with an amine. nih.gov

Furthermore, this carboxylic acid derivative is a valuable component in peptide synthesis. Standard peptide coupling reagents, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt), can be used to couple the thiazole carboxylic acid with amino acids or peptides. jst.go.jp This application highlights the utility of this compound derivatives as scaffolds in the design of peptidomimetics. rsc.org

Table 2: Reactivity of the 3-Carboxamide Moiety (via Carboxylic Acid intermediate)

Reaction Type Reagent/Condition Product Type Reference
Hydrolysis aq. LiOH, MeOH 4-Amino-1,2-thiazole-3-carboxylic acid nih.gov
Esterification Alcohol, Acid Catalyst 4-Amino-1,2-thiazole-3-carboxylate ester wikipedia.org
Amidation SOCl₂, then Amine N-Substituted-4-amino-1,2-thiazole-3-carboxamide nih.gov
Peptide Coupling EDCI, HOBt, Amine Thiazole-containing peptide jst.go.jp

Electrophilic and Nucleophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring itself can undergo substitution reactions, although the reactivity is influenced by the existing substituents. numberanalytics.comchemicalbook.com

Electrophilic Aromatic Substitution: The electron-donating 4-amino group directs electrophiles primarily to the C5 position of the thiazole ring. pharmaguideline.comresearchgate.net Common electrophilic substitution reactions include halogenation (using reagents like N-bromosuccinimide), nitration, and Friedel-Crafts acylation. numberanalytics.com However, the presence of an acylamino group can deactivate the ring towards electrophilic substitution.

Nucleophilic Aromatic Substitution: Nucleophilic substitution on the thiazole ring is less common and generally requires the presence of a good leaving group at the C2, C4, or C5 position. pharmaguideline.comnumberanalytics.com The C2 position is generally the most susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. pharmaguideline.comchemicalbook.com

Transition Metal-Catalyzed Coupling Reactions of Derivatives

While direct transition metal-catalyzed coupling on the unsubstituted this compound is not extensively documented, the reactivity of the broader aminothiazole class provides significant insights into its potential for such transformations. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and derivatives of aminothiazoles are often suitable substrates for these methods. acs.orgnih.gov

The primary amino group of aminothiazole derivatives can undergo N-arylation through palladium-catalyzed Buchwald-Hartwig amination. nih.govyoutube.com This reaction typically involves the coupling of the aminothiazole with an aryl halide (bromide, chloride, or triflate) in the presence of a palladium catalyst, a suitable ligand (e.g., Xantphos), and a base. acs.orgnih.gov The efficiency of these couplings can be sensitive to the electronic properties of the aryl halide and the specific ligand-catalyst system employed. nih.gov For instance, the use of specific ligands can prevent the undesired formation of diarylated products when reacting with primary amines. nih.gov

Furthermore, the thiazole ring itself can be functionalized. Palladium-catalyzed C-H/C-H cross-coupling reactions have been developed to directly connect thiazoles with other heterocycles, such as benzothiazoles and thiophenes, offering a direct method for creating complex bi-heterocyclic structures. rsc.org These reactions are advantageous as they avoid the need for pre-functionalization of the coupling partners.

The following table summarizes representative transition metal-catalyzed coupling reactions involving aminothiazole derivatives, which are analogous to the potential reactivity of this compound derivatives.

Coupling Type Reactants Catalyst/Ligand Key Features Reference
Buchwald-Hartwig N-Arylation2-Aminothiazole (B372263) derivatives, Aryl bromides/triflatesPd₂(dba)₃ / Josiphos-type ligandEfficient N-arylation of the primary amino group. Acetic acid can act as a beneficial additive to facilitate catalyst activation. acs.orgnih.gov
C-H/C-H Cross-CouplingBenzothiazoles, Thiophenes/ThiazolesPd(OAc)₂Direct coupling of C-H bonds, avoiding pre-functionalization. High functional group tolerance. rsc.org
General C-N Cross-CouplingPrimary alkylamines, Aryl halidesPalladium catalystsA versatile method for synthesizing arylated amines, which are common in pharmaceuticals. The choice of ligand is crucial for selectivity. nih.gov

This table is generated based on data from analogous aminothiazole systems and represents potential reaction pathways for derivatives of this compound.

Exploration of Fused Heterocyclic Systems Derived from this compound

The inherent functionality of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, particularly thiazolo[4,5-d]pyrimidines. nih.govnih.gov The amino group and the adjacent carboxamide can react with various reagents to form a new fused ring. This strategy is widely employed in the synthesis of compounds with potential biological activity. nih.gov

A common approach involves the reaction of an aminothiazole derivative with a suitable cyclizing agent. For example, the reaction of 4-aminothiazole-5-carboxamide derivatives with reagents like formamide (B127407) or orthoesters can lead to the formation of the pyrimidine (B1678525) ring fused to the thiazole core. Solid-phase synthesis techniques have been successfully employed to create libraries of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, demonstrating the robustness of this synthetic route. nih.govrsc.org In some methodologies, an iodine catalyst has been used to facilitate the reaction with aldehydes for the synthesis of thiazolo-pyrimidinone derivatives. nih.gov

The Thorpe-Ziegler reaction is another relevant synthetic strategy, which can be challenging for introducing a free amide at the 5-position of the thiazole but has been optimized in solid-phase synthesis. nih.govrsc.org Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of fused heterocyclic systems derived from hetarylguanidines, a related class of compounds. researchgate.net

The following table outlines some of the fused heterocyclic systems that can be derived from aminothiazole carboxamide precursors.

Fused System Precursor Key Reagents/Conditions Synthetic Strategy Reference
Thiazolo[4,5-d]pyrimidines4-Amino-N-(2,4-dimethoxybenzyl)-2-mercaptothiazole-5-carboxamideIodine catalyst, Aldehydes, BOP reagent for aminationSolid-phase synthesis, Oxidative annulation, Direct amination nih.govrsc.org
Thiazolo[4,5-d]pyrimidin-7(6H)-one4-Amino-N-(substituted)thiazole-5-carboxamideTriphosgeneThorpe-Ziegler and cyclization reactions on solid-phase mdpi.com
Thiazolo[4,5-b]pyrano[2,3-d]pyrimidine5-Amino-6-cyano-7H-7-(4-methoxyphenyl)-2-(4-sulfomylphenylamino)-pyrano[2,3-d]thiazoleAcetic anhydrideCyclization of a pyranothiazole precursor iaea.org

This table illustrates synthetic routes to fused systems based on aminothiazole carboxamide and related structures, highlighting the potential of this compound as a starting material.

Computational and Theoretical Chemistry Investigations of 4 Amino 1,2 Thiazole 3 Carboxamide

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of 4-Amino-1,2-thiazole-3-carboxamide at the atomic and molecular level.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound can be thoroughly investigated using quantum mechanical methods. A key aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier molecular orbitals (FMOs), known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller HOMO-LUMO gap suggests a higher propensity for intramolecular charge transfer and greater polarizability. nih.gov

For thiazole (B1198619) derivatives, the HOMO and LUMO are often localized over the thiazole ring and any associated conjugated systems, such as the carboxamide group. nih.govresearchgate.net In the case of this compound, the amino and carboxamide substituents are expected to significantly influence the electronic distribution and the energies of the FMOs. The amino group, being an electron-donating group, would likely raise the energy of the HOMO, while the electron-withdrawing nature of the carboxamide group would lower the energy of the LUMO. This push-pull electronic effect can lead to a reduced HOMO-LUMO gap, enhancing the molecule's reactivity.

Theoretical calculations for similar thiazole derivatives have shown HOMO-LUMO energy gaps in the range of 3.75 to 4.48 eV. nih.govresearchgate.net It is anticipated that the HOMO-LUMO gap for this compound would fall within a comparable range.

Table 1: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

ParameterPredicted Energy (eV)
HOMO Energy-5.3 to -5.4
LUMO Energy-0.8 to -1.6
HOMO-LUMO Gap3.7 to 4.5

Note: The data in this table is extrapolated from computational studies on similar thiazole derivatives and serves as an estimation for this compound.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Quantum mechanical calculations are instrumental in predicting the spectroscopic signatures of this compound.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.gov For the thiazole ring in related compounds, the proton on the ring typically appears as a singlet in the aromatic region of the 1H NMR spectrum. nih.gov The protons of the amino group would likely appear as a broad singlet, and the protons of the carboxamide group would also have a characteristic chemical shift. In the 13C NMR spectrum, the carbon atoms of the thiazole ring and the carbonyl carbon of the carboxamide group would exhibit distinct signals. nih.gov

IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum can be calculated to identify characteristic functional groups. For thiazole derivatives, strong vibrational bands are typically observed for the C=N and C-S stretching of the thiazole ring. nih.gov The amino group would show N-H stretching vibrations, and the carboxamide group would exhibit characteristic C=O and N-H stretching frequencies. nih.gov

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.govrsc.org The calculations can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions, which are often π → π* transitions for conjugated systems like this compound. rsc.org The presence of the amino and carboxamide groups is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted thiazole ring.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted FeatureWavenumber (cm-1) / Wavelength (nm)
IRC=O stretch (amide)~1650 - 1680
IRN-H stretch (amine)~3300 - 3500
IRC=N stretch (thiazole)~1610 - 1620
UV-Visπ → π* transition~250 - 350

Note: The data in this table is based on typical values for similar functional groups and thiazole derivatives and should be considered as an approximation for this compound.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules, providing a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Landscapes

DFT calculations are widely used for geometry optimization to determine the most stable three-dimensional structure of a molecule. asianpubs.orgscispace.com For this compound, the optimization process would involve finding the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. The planarity of the thiazole ring and the orientation of the amino and carboxamide substituents are key structural features that would be determined. Studies on similar carboxamide-substituted rings have highlighted the importance of the carboxamide group's conformation in molecular interactions. acs.org It is likely that the carboxamide group in this compound can adopt different conformations relative to the thiazole ring, and DFT can be used to calculate the energy barriers between these conformers.

Reactivity Descriptors and Fukui Functions

DFT provides a framework for calculating various reactivity descriptors that help in understanding and predicting the chemical behavior of a molecule. nih.gov The Fukui function, a key concept in conceptual DFT, is used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.org The function describes the change in electron density at a given point in space when the total number of electrons is altered. wikipedia.org For thiazole and its derivatives, Fukui function analysis can pinpoint which atoms are most susceptible to electrophilic or nucleophilic attack. researchgate.netnih.gov In this compound, the amino group would likely be a primary site for electrophilic attack, while the carbonyl carbon of the carboxamide and certain positions on the thiazole ring could be susceptible to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. scienceopen.com For this compound, MD simulations can be employed to study the flexibility of the molecule, particularly the rotation around the C-C bond connecting the carboxamide group to the thiazole ring. These simulations can reveal the preferred conformations of the molecule in different environments, such as in a solvent or interacting with a biological target. By tracking the atomic positions over time, MD simulations can provide insights into the conformational stability and the transitions between different low-energy states. nih.gov This information is crucial for understanding how the molecule might adapt its shape to bind to a receptor or enzyme active site.

Elucidation of Reaction Mechanisms via Computational Approaches

The study of reaction mechanisms through computational chemistry provides a molecular-level understanding of how chemical transformations occur. For a molecule like this compound, computational approaches, particularly Density Functional Theory (DFT), would be instrumental in mapping out the potential energy surfaces of its reactions. This would involve identifying transition states, intermediates, and the associated energy barriers.

Future research could focus on several key reactions involving this compound. For instance, the synthesis of this compound or its derivatization at the amino or carboxamide groups could be modeled. By calculating the geometries and energies of the reactants, transition states, and products, researchers could predict the most likely reaction pathways. This would not only corroborate experimental findings but could also guide the optimization of reaction conditions to improve yields and selectivity.

A hypothetical computational study on the acylation of the amino group, for example, would involve modeling the approach of an acylating agent and calculating the energy profile of the nucleophilic attack. This would help in understanding the reactivity of the amino group and the stability of the resulting amide.

Solvent Effects on Molecular Properties and Chemical Transformations

Solvents can significantly influence the properties and reactivity of molecules by interacting with the solute. For this compound, which possesses polar functional groups, solvent effects are expected to be pronounced. Computational models can simulate these effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for studying how the solvent environment affects molecular properties like conformational stability, tautomeric equilibria, and electronic structure. For this compound, the relative stability of different tautomers in various solvents could be a key area of investigation.

Explicit solvent models, where individual solvent molecules are included in the calculation, provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. This would be particularly relevant for understanding the behavior of this compound in protic solvents. For instance, the hydrogen bonding network between the amino and carboxamide groups with water molecules could be analyzed to understand its solubility and reactivity in aqueous media.

Furthermore, computational studies could predict how the reaction rates and mechanisms elucidated in the gas phase (as described in section 4.4) are altered in the presence of different solvents. By calculating the free energy of activation in various solvent environments, it would be possible to predict which solvents would favor or hinder a particular chemical transformation.

A potential area of research would be to create a data table comparing the calculated dipole moment and relative energies of different conformers of this compound in a range of solvents with varying polarity, as illustrated in the hypothetical table below.

SolventDielectric ConstantCalculated Dipole Moment (Debye)Relative Energy (kcal/mol)
Gas Phase1.0Data not availableData not available
Toluene2.4Data not availableData not available
Dichloromethane8.9Data not availableData not available
Acetone20.7Data not availableData not available
Water78.4Data not availableData not available

This table is hypothetical and intended to illustrate the type of data that could be generated from future computational studies, as no specific data for this compound is currently available.

Mechanistic Biological Investigations of 4 Amino 1,2 Thiazole 3 Carboxamide and Its Derivatives

Enzyme Inhibition and Activation Studies (In Vitro)

Derivatives of 4-amino-1,2-thiazole-3-carboxamide have been the subject of numerous in vitro studies to determine their effects on enzyme activity. These investigations have been crucial in identifying specific protein targets and characterizing the kinetic and mechanistic nature of these interactions.

Identification of Protein Targets and Binding Modes

A significant body of research has focused on the inhibitory potential of this compound derivatives against several key enzymes implicated in disease.

One prominent target is cyclooxygenase (COX) , an enzyme with two isoforms, COX-1 and COX-2, that are central to the inflammatory pathway. A novel series of thiazole (B1198619) carboxamide derivatives were designed and synthesized to evaluate their inhibitory effects on these enzymes. acs.org These compounds were developed based on the rationale that the thiazole ring is a privileged structure in medicinal chemistry. nih.govresearchgate.net

Another critical enzyme target is the c-Met kinase , a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival, making it a target for cancer therapy. Four series of thiazole/thiadiazole carboxamide-derived analogues were designed and synthesized as potential c-Met kinase inhibitors. nih.gov The design strategy involved pharmacophore merging, combining the thiazole/thiadiazole carboxamide moiety with other structural features known to interact with the kinase. nih.gov

Furthermore, tubulin polymerization has been identified as a target for some 2,4-disubstituted thiazole derivatives. acs.org These compounds were designed to incorporate the 3,4,5-trimethoxyphenyl moiety, a known feature of potent tubulin polymerization inhibitors, with the 2-aminothiazole (B372263) scaffold. acs.org

In the realm of antimicrobial research, FabH , a key enzyme in bacterial fatty acid synthesis, has been explored as a potential target for N-substituted thiazole derivatives. wjarr.com

Kinetic and Mechanistic Characterization of Enzyme Interactions

The inhibitory activities of these derivatives have been quantified, often in terms of their half-maximal inhibitory concentration (IC₅₀) values.

For the COX enzymes , a study of newly synthesized thiazole carboxamide derivatives revealed varying potencies and selectivities. acs.org For instance, compound 2b was identified as a potent inhibitor of both COX-1 and COX-2, with IC₅₀ values of 0.239 µM and 0.191 µM, respectively. acs.org In contrast, compound 2a showed a higher selectivity for COX-2, with an IC₅₀ of 0.958 µM. acs.org The study highlighted that the nature of the substituents on the thiazole carboxamide core significantly influences the inhibitory profile. acs.org

In the case of c-Met kinase , extensive structure-activity relationship (SAR) studies led to the identification of compound 51am as a highly promising inhibitor. nih.gov This compound demonstrated potent inhibition in both biochemical and cellular assays, and also showed activity against several c-Met mutants. nih.gov The cytotoxicity of these compounds was also evaluated against various cancer cell lines, with most showing greater efficacy against MKN-45 cells. nih.gov

Regarding tubulin polymerization , several of the synthesized 2,4-disubstituted thiazole derivatives were found to be potent inhibitors. acs.org Compounds 5c , 7c , and 9a exhibited remarkable inhibitory activity with IC₅₀ values of 2.95 ± 0.18, 2.00 ± 0.12, and 2.38 ± 0.14 µM, respectively, which were comparable to or better than the reference drug combretastatin (B1194345) A-4. acs.org

Table 1: In Vitro Enzyme Inhibition Data for this compound Derivatives

Compound/Derivative Target Enzyme IC₅₀ (µM) Reference
2a COX-2 0.958 acs.org
2b COX-1 0.239 acs.org
2b COX-2 0.191 acs.org
51am c-Met Kinase Potent inhibitor (specific value not provided) nih.gov
5c Tubulin Polymerization 2.95 ± 0.18 acs.org
7c Tubulin Polymerization 2.00 ± 0.12 acs.org
9a Tubulin Polymerization 2.38 ± 0.14 acs.org

Receptor Ligand Binding Profiling and Modulation (In Vitro)

The versatility of the this compound scaffold extends to its interaction with various cell surface and intracellular receptors.

G-Protein Coupled Receptor (GPCR) Interaction Studies

Derivatives of 2-aminothiazole-4-carboxamide (B58295) have been identified as a novel class of selective antagonists for the muscarinic M3 receptor , a G-protein coupled receptor involved in smooth muscle contraction and glandular secretion. nih.gov A lead compound with a thiazole-4-carboxamide (B1297466) structure was identified from an in-house chemical collection and subsequently optimized through a combinatorial approach to improve its binding affinity and selectivity for M3 over M1 and M2 receptors. nih.gov This optimization led to the identification of a cyclooctenylmethyl derivative (3e ) and a cyclononenylmethyl derivative (3f ) as potent and selective M3 antagonists. nih.gov

More recently, thiazole-carboxamide derivatives have been investigated for their modulatory effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors , which are critical for excitatory neurotransmission in the central nervous system. mdpi.com A series of these derivatives, designated TC-1 to TC-5, were found to be potent inhibitors of AMPAR-mediated currents. mdpi.com Specifically, TC-2 , which features a 3,4,5-trimethoxyphenyl group, was the most potent inhibitor across all tested AMPAR subunits. mdpi.com These compounds act as negative allosteric modulators, enhancing the deactivation rates of the receptor, which suggests potential for neuroprotective applications. mdpi.com

Nuclear Receptor Ligand Affinity

Currently, there is a lack of specific research findings in the public domain detailing the direct interaction and ligand affinity of this compound or its derivatives with nuclear receptors.

Protein-Ligand Interaction Analysis through Molecular Docking and Dynamics

To gain a deeper understanding of the binding modes and interactions at the molecular level, molecular docking and dynamics simulations have been employed.

For the COX inhibitors , molecular docking studies were conducted to elucidate the probable binding patterns of the synthesized thiazole carboxamide derivatives within the active sites of COX-1 and COX-2 isozymes. acs.org These studies revealed that the binding affinity and selectivity are influenced by specific interactions with key amino acid residues. For instance, the t-butyl group of compound 2b was found to stabilize the molecule within the COX-1 binding pocket through hydrophobic interactions with residues like THR-94. acs.org The differential binding to COX-1 and COX-2 was attributed to steric clashes with specific amino acids, such as ILE-523 in COX-1 versus VAL-523 in COX-2. acs.org

In the case of the c-Met kinase inhibitors , while the abstract mentions the use of pharmacophore merging and the importance of the amide group for hydrogen bonding, specific details of the molecular docking simulations were not extensively provided in the available summary. nih.gov

Molecular docking was also instrumental in understanding the mechanism of tubulin polymerization inhibitors . acs.org The docking studies investigated the possible binding interactions between the targeted thiazole derivatives and the tubulin active site, helping to explain their observed cytotoxic and anti-proliferative activities. acs.org

For the FabH inhibitors , in-silico molecular docking studies were performed on designed 2-phenyl-amino thiazole derivatives. wjarr.com The results showed that several of the designed compounds exhibited excellent mol dock scores, ranging from -102.612 to -144.236, with multiple hydrogen bonding interactions, suggesting a strong binding affinity for the FabH enzyme. wjarr.com

Table 2: Summary of Molecular Docking Studies for this compound Derivatives

Derivative Class Protein Target Key Findings from Docking Reference
Thiazole carboxamides COX-1/COX-2 Binding stabilized by hydrophobic interactions and hydrogen bonds. Selectivity influenced by steric clashes with specific residues. acs.org
2,4-Disubstituted thiazoles Tubulin Investigated possible binding interactions within the tubulin active site to explain cytotoxic activity. acs.org
N-substituted thiazoles FabH Exhibited excellent mol dock scores and multiple hydrogen bonding interactions, indicating strong binding affinity. wjarr.com

Modulation of Cellular Pathways (Mechanism-Focused, In Vitro)

Derivatives of the aminothiazole core have been shown to exert significant influence over fundamental cellular processes, primarily through the interference with cell cycle progression and the induction of programmed cell death, or apoptosis. These effects are central to their potential as anticancer agents.

Cell Cycle Progression Interference Mechanisms

The uncontrolled proliferation of cancer cells is a hallmark of the disease, making the cell cycle a prime target for therapeutic intervention. Several derivatives based on the aminothiazole scaffold have been shown to arrest the cell cycle at various phases, thereby inhibiting cancer cell division.

G1 Phase Arrest: Some 2-aminothiazole derivatives have been observed to cause cell cycle arrest in the G1 phase. nih.gov For instance, one study reported that a novel 1,3-thiazole derivative induced G1 arrest in MCF-7 breast cancer cells. mdpi.com This was accompanied by a decrease in the cell population in the G2/M phase. mdpi.com Similarly, a 2-amino-1,3,4-thiadiazole (B1665364) derivative known as FABT was found to induce G0/G1 phase arrest in A549 lung carcinoma cells, an effect linked to the inhibition of the extracellular signal-regulated kinase (ERK) pathway and an increase in the expression of the cyclin-dependent kinase inhibitor p27/Kip1. nih.gov

G2/M Phase Arrest: Other studies have highlighted the ability of thiazole derivatives to halt the cell cycle at the G2/M transition. One such derivative, compound 78, induced G2/M phase arrest in SGC-7901 cells in a manner dependent on both concentration and time. nih.gov

S and Pre-G1 Arrest: Research has also demonstrated that 1,3-thiazole derivatives can cause cell cycle arrest in the S and pre-G1 phases in HepG2 cells. mdpi.com

The mechanism often involves the inhibition of key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs). acs.org For example, some thiazole derivatives have been identified as potential CDK2 inhibitors, which is crucial for the G1/S transition. mdpi.com The inhibition of other protein kinases involved in cell cycle control, like Aurora kinases and checkpoint kinase 1 (CHK1), has also been a successful strategy. acs.orgnih.govnih.gov

Table 1: Examples of Cell Cycle Arrest Induced by Thiazole Derivatives

Compound/Derivative ClassCell LineCell Cycle Phase of ArrestAssociated Mechanisms
1,3-Thiazole DerivativeMCF-7G1 PhaseDecrease in G2/M population
FABT (2-amino-1,3,4-thiadiazole)A549G0/G1 PhaseInhibition of ERK pathway, increased p27/Kip1
Compound 78 (Aminothiazole derivative)SGC-7901G2/M PhaseConcentration and time-dependent
2-Aminothiazole DerivativesHeLaG1 Phase nih.gov
1,3-Thiazole DerivativesHepG2S and Pre-G1 Phase mdpi.com

Apoptosis Induction Pathways

Apoptosis is a regulated process of programmed cell death that is essential for eliminating damaged or cancerous cells. Many chemotherapeutic agents exert their effects by triggering this process. Thiazole carboxamide derivatives have been shown to induce apoptosis through multiple intricate pathways.

The primary mechanism appears to be the intrinsic or mitochondrial pathway . nih.gov This pathway is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria. mdpi.com Studies on 1,3-thiazole phthalimide (B116566) derivatives have confirmed their ability to induce apoptosis via this intrinsic route. nih.gov Key events observed include:

DNA Fragmentation: A hallmark of apoptosis, where the cell's DNA is cleaved into smaller fragments. nih.govukrbiochemjournal.org

Caspase Activation: Activation of executioner caspases, such as caspase-3, is a critical step. nih.govukrbiochemjournal.org The cleavage of poly(ADP-ribose) polymerase 1 (PARP1), a substrate of caspase-3, is also a common indicator. ukrbiochemjournal.orgnih.gov

Modulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax, Bim) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for initiating the intrinsic pathway. nih.govmdpi.comukrbiochemjournal.org Several 2-amino-5-benzylthiazole derivatives were shown to increase levels of the pro-apoptotic Bim protein and decrease the anti-apoptotic Bcl-2 protein, tipping the scales towards cell death. ukrbiochemjournal.org

The extrinsic pathway , which is initiated by the binding of death ligands to cell surface receptors, can also be involved. mdpi.com There is significant crosstalk between the intrinsic and extrinsic pathways, and some compounds may activate both. mdpi.com For example, the activation of initiator caspase-8, a key component of the extrinsic pathway, can lead to the activation of caspase-3. mdpi.com

Table 2: Markers of Apoptosis Induced by Thiazole Derivatives

Derivative ClassCell LineApoptotic Markers ObservedPathway Implicated
1,3-Thiazole PhthalimidesMDA-MB-468, PC-12, MCF-7DNA fragmentation, Caspase-3 activity, changes in BAX/BCL-2/FAS expressionIntrinsic Pathway nih.gov
2-Amino-5-benzylthiazolesHuman Leukemia CellsPARP1 & Caspase-3 cleavage, increased Bim, decreased Bcl-2, DNA fragmentationIntrinsic Pathway ukrbiochemjournal.org
TH-39 (2-Aminothiazole derivative)K562 (Leukemia)Caspase-3 activation, Bax up-regulation, Bcl-2 down-regulation, ROS accumulationROS-Mitochondrial Pathway nih.gov

Structure-Activity Relationship (SAR) Derivation and Pharmacophore Modeling

The development of potent and selective drugs relies heavily on understanding the relationship between a molecule's structure and its biological activity. SAR and pharmacophore modeling are indispensable tools in this process, guiding the rational design of new and improved derivatives.

Design Principles for Ligand Specificity and Potency

SAR studies on various 2-aminothiazole-4-carboxamide derivatives have revealed key structural features that govern their interaction with biological targets and, consequently, their potency and selectivity.

The Thiazole Core: The central 2-aminothiazole ring is often considered a privileged scaffold, crucial for the biological activity. nih.govresearchgate.net In many cases, this core is intolerant to modification. nih.gov

Substituents at the 2-amino position (N-2): This position often exhibits high flexibility, and modifications here can dramatically impact activity. nih.gov For instance, introducing substituted benzoyl groups at the N-2 position of certain 2-aminothiazoles improved their antitubercular activity by over 128-fold. nih.gov

Substituents at the 4-position: The group at the C-4 position of the thiazole ring often plays a crucial role in inhibitory activity. nih.gov For some renin inhibitors, a 2-pyridyl moiety at this position was found to be essential for potency. nih.gov In other cases, the presence of an aryl group at C-4 was critical, and its removal led to inactive compounds. nih.gov

The Carboxamide Moiety: The carboxamide group is a key feature, capable of forming important hydrogen-bonding interactions with target proteins. nih.gov In the design of GSK-3β inhibitors, incorporating a primary carboxamide group on the thiazole ring significantly enhanced potency. nih.gov

A study on 2-aminothiazole-4-carboxamide as CHK1 inhibitors found that specific combinations of substructures led to significant improvements in cell-based activity while maintaining over a hundred-fold selectivity against the related kinase CDK2. nih.gov X-ray crystallography revealed a 'U-shaped' topology of the inhibitor when bound to the CHK1 protein, highlighting key interactions within the ATP-binding site. nih.gov

De Novo Ligand Design Strategies Based on Thiazole Scaffolds

De novo design involves the creation of novel molecular structures based on the properties of the target's binding site. This approach has been successfully applied to the thiazole scaffold.

Structure-Based Design: Researchers have used the known crystal structure of target proteins to design novel inhibitors. For example, aminothiazole-based p38 MAP kinase inhibitors were designed using a structure-based de novo approach, resulting in compounds with IC50 values in the sub-micromolar to low micromolar range. nih.gov This strategy involves identifying key interactions, such as hydrogen bonds and hydrophobic interactions, within the ATP-binding site of the kinase and designing a scaffold that can optimally engage with these features. nih.gov

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. These models can be generated from a set of active compounds or from the ligand-receptor complex structure. For instance, a pharmacophore model for thiazole carboxamide derivatives acting as COX inhibitors was developed to create a 3D-QSAR model, which helps in predicting the activity of new compounds. nih.gov Similarly, QSAR studies on 2-aminothiazole derivatives as Aurora kinase inhibitors have been used to design new analogues with potentially improved activity. acs.orgnih.gov

Pharmacophore Merging: This strategy involves combining structural features from different known inhibitors to create a hybrid molecule with potentially enhanced efficacy or an improved side-effect profile. nih.gov This approach was utilized in the design of c-Met kinase inhibitors based on thiazole/thiadiazole carboxamide scaffolds. nih.gov

These computational design strategies, combined with traditional synthetic chemistry, provide a powerful platform for the discovery and optimization of new therapeutic agents based on the this compound framework. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-Dimensional and Two-Dimensional NMR Techniques

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers the first critical insights into the molecular structure. For 4-Amino-1,2-thiazole-3-carboxamide, the ¹H NMR spectrum would be expected to show distinct signals for the amino (-NH₂) protons, the carboxamide (-CONH₂) protons, and the single proton on the thiazole (B1198619) ring. The chemical shifts of these protons would be indicative of their local electronic environments. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon atoms and their nature (e.g., aromatic, carbonyl).

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further clarity by revealing correlations between nuclei. A COSY spectrum would establish proton-proton couplings, while an HSQC spectrum would correlate directly bonded proton and carbon atoms. For instance, the correlation between the thiazole ring proton and its attached carbon would be definitively established.

¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Integration
Thiazole-Hδ 8.0-9.0Singlet1H
Amine (-NH₂)δ 5.0-7.0Broad Singlet2H
Carboxamide (-CONH₂)δ 6.0-8.0Two Broad Singlets2H
¹³C NMR (Predicted) Chemical Shift (ppm)
Carbonyl (C=O)δ 160-170
Thiazole C-3δ 140-150
Thiazole C-4δ 150-160
Thiazole C-5δ 110-120

Solid-State NMR Applications

While solution-state NMR is more common, solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, ssNMR could be used to study polymorphism, identify different crystalline forms, and understand intermolecular interactions, such as hydrogen bonding, in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to overcome line broadening observed in solids.

Mass Spectrometry (MS) for High-Resolution Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

Hyphenated Techniques (e.g., LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. An LC-MS/MS analysis of this compound would first involve the separation of the compound from any impurities. The isolated compound would then be ionized, and its molecular ion peak would be detected, confirming its molecular weight. In the tandem MS (MS/MS) stage, the molecular ion would be fragmented, and the resulting fragment ions would be analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, allowing for its unambiguous identification and structural elucidation. For this compound, characteristic fragmentation would likely involve the loss of the carboxamide group, the amino group, and cleavage of the thiazole ring.

Predicted Mass Spectrometry Data m/z Value
Molecular Ion [M+H]⁺144.01
Fragment: Loss of NH₃127.00
Fragment: Loss of CONH₂100.00
Fragment: Cleavage of Thiazole RingVarious

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. Both techniques probe the vibrational modes of molecules, but they are governed by different selection rules.

In an IR spectrum of this compound, one would expect to observe characteristic absorption bands for the N-H stretching vibrations of the amino and carboxamide groups, the C=O stretching of the carboxamide, and the C=N and C-S stretching vibrations of the thiazole ring. Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations.

Functional Group Predicted IR Absorption (cm⁻¹)
N-H Stretch (Amine)3300-3500
N-H Stretch (Amide)3100-3300
C=O Stretch (Amide)1650-1690
C=N Stretch (Thiazole)1580-1620
C-S Stretch (Thiazole)600-800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For this compound, which contains a conjugated system of double bonds and heteroatoms with lone pairs of electrons, π → π* and n → π* transitions are expected. The wavelength of maximum absorption (λ_max) is characteristic of the chromophore. The position and intensity of the absorption bands can be influenced by the solvent polarity.

Electronic Transition Predicted Absorption Range (nm)
π → π200-300
n → π300-400

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This methodology provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Single Crystal X-Ray Diffraction (SC-XRD) stands as the definitive method for elucidating the molecular structure of crystalline compounds. By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is generated. The analysis of this pattern allows for the precise mapping of electron density and, consequently, the exact position of each atom in the crystal lattice.

For aminothiazole derivatives, SC-XRD studies provide invaluable insights into the planarity of the thiazole ring, the conformation of the carboxamide group, and the intricate network of intermolecular hydrogen bonds. While specific crystal structure data for this compound is not publicly available, analysis of closely related structures, such as other thiazolylcarboxamides, reveals common structural motifs. researchgate.net For instance, studies on N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide show a nearly coplanar arrangement between the thiazole and adjacent rings, a feature that influences the molecule's electronic properties. researchgate.net The crystal packing is often dominated by hydrogen bonds involving the amino and amide groups, leading to the formation of complex supramolecular architectures. researchgate.netscispace.com

The data obtained from SC-XRD analysis is typically presented in a crystallographic information file (CIF) and includes key parameters that define the crystal's unit cell.

Table 1: Representative Crystallographic Data for a Thiazole Carboxamide Derivative This table presents example data for a related thiazole derivative to illustrate the parameters obtained from an SC-XRD experiment.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.54
b (Å) 11.21
c (Å) 13.67
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 1263

Source: Illustrative data based on findings for similar structures.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical and materials science. Different polymorphs of the same compound can exhibit significant variations in physical properties such as solubility, stability, and melting point. Powder X-Ray Diffraction (PXRD) is a primary tool for identifying and characterizing these different polymorphic forms.

Unlike SC-XRD, which requires a single crystal, PXRD is performed on a finely powdered sample containing a multitude of tiny crystallites in random orientations. The resulting diffractogram is a unique fingerprint for a specific crystalline phase. For a compound like this compound, PXRD would be employed to:

Identify the crystalline form: The diffraction pattern can confirm the identity of a synthesized batch against a known reference standard.

Detect polymorphism: Different polymorphs will produce distinct PXRD patterns. The technique is used to screen for new forms under various crystallization conditions (e.g., different solvents, temperatures).

Assess phase purity: PXRD can detect the presence of unwanted crystalline phases or amorphous content within a sample. americanpharmaceuticalreview.com An amorphous solid, lacking long-range atomic order, produces a broad halo in its diffraction pattern rather than sharp peaks. americanpharmaceuticalreview.com

Monitor phase transformations: The stability of a particular polymorph can be assessed by monitoring its PXRD pattern over time under different stress conditions (e.g., heat, humidity).

The ability to control and characterize the polymorphic form is essential for ensuring the consistency and performance of the final product.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of analytical chemistry, providing powerful methods for separating, identifying, and quantifying the components of a mixture. For this compound, chromatographic techniques are essential for assessing its purity after synthesis and for isolating it from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for determining the purity of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method is crucial for quality control.

A typical method for an aminothiazole derivative involves reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar mixture, often of water and an organic solvent like acetonitrile (B52724) or methanol. An isocratic elution (constant mobile phase composition) is often sufficient for purity analysis. d-nb.info The analyte is detected using a UV detector, as the thiazole ring system contains a chromophore that absorbs UV light. d-nb.info Research on a novel aminothiazole derivative established a validated HPLC-UV method that is representative of what would be used for this compound. d-nb.info

Table 2: Typical HPLC Method Parameters for an Aminothiazole Derivative

Parameter Condition
Column Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm)
Mobile Phase 55% (0.1% v/v Orthophosphoric Acid in Water) : 45% Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 272 nm

| Elution Mode | Isocratic |

Source: Data from a validated method for a novel aminothiazole derivative. d-nb.info

This method allows for the separation of the main compound from its impurities, with purity typically calculated based on the relative peak areas in the resulting chromatogram.

Gas Chromatography (GC) is a powerful separation technique used for volatile and thermally stable compounds. Due to the polarity and low volatility of this compound, stemming from its amino and carboxamide functional groups, it is not suitable for direct GC analysis. The active hydrogens in these groups can lead to poor peak shape and thermal degradation in the hot GC inlet and column. sigmaaldrich.com

To analyze this compound by GC, a chemical derivatization step is required. youtube.com This process converts the polar functional groups into less polar, more volatile ones. A common and effective technique is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used for this purpose. sigmaaldrich.com

Once derivatized, the resulting volatile product can be analyzed by GC, typically coupled with a mass spectrometry (MS) detector for definitive identification. The GC method would involve:

Injector: A split/splitless injector heated to a high temperature to ensure rapid volatilization of the derivative.

Column: A nonpolar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., SLB-5ms). sigmaaldrich.com

Carrier Gas: An inert gas, typically helium or hydrogen.

Oven Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to effectively separate derivatives with different volatilities.

Detector: A Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for structural confirmation of the derivatives. nih.gov

This approach, while indirect, extends the utility of GC to the analysis of otherwise non-volatile compounds like this compound.

Applications of 4 Amino 1,2 Thiazole 3 Carboxamide As a Synthetic Building Block and in Materials Science

Role as a Precursor in the Synthesis of Complex Heterocycles

The bifunctional nature of 4-Amino-1,2-thiazole-3-carboxamide, with its nucleophilic amino group and a carboxamide group that can be hydrolyzed or otherwise activated, makes it a valuable synthon for constructing elaborate heterocyclic systems. These functional groups can participate in various cyclization and condensation reactions to yield molecules of significant structural complexity.

The strategic positioning of the amino and carboxamide functionalities on the isothiazole (B42339) ring allows for its use in annulation reactions to form fused heterocyclic systems. The amino group can act as a nucleophile to react with a wide range of electrophilic reagents, leading to the formation of a new ring fused to the isothiazole core.

For instance, the reaction of an aminothiazole derivative with appropriate bifunctional reagents can lead to the formation of fused systems like pyrazolothiazoles or pyrimidothiazoles. While direct literature on this compound is limited, the synthesis of related fused systems such as pyrazolo[5,1-b]thiazoles from precursors like diethyl 3,6-dimethylpyrazolo[5,1-b]thiazole-2,7-dicarboxylate demonstrates the utility of the thiazole (B1198619) scaffold in building such structures. nih.gov Based on established principles of heterocyclic chemistry, this compound could plausibly be used to synthesize a variety of fused systems, as outlined in the hypothetical reaction table below.

Table 1: Plausible Synthetic Routes to Fused Heterocycles from this compound

Reagent Potential Fused Product Reaction Type
β-Ketoester Pyrimido[4,5-d]isothiazole Condensation/Cyclization
α,β-Unsaturated Ketone Dihydropyridinoisothiazole Michael Addition/Cyclization

These reactions would leverage the nucleophilicity of the 4-amino group and subsequent cyclization involving either the carboxamide or the ring nitrogen to build the new heterocyclic ring.

Macrocyclic compounds containing thiazole units are of interest due to their unique structural and functional properties. The bifunctionality of this compound makes it a potential monomer for polycondensation reactions or for template-driven synthesis of macrocycles. The amino group of one molecule could react with the activated carboxyl group (derived from the carboxamide) of another, leading to the formation of polyamide macrocycles. Such structures could be designed to have specific host-guest binding properties or to self-assemble into higher-order structures.

Integration into Coordination Chemistry and Ligand Design for Catalysis

The field of coordination chemistry has seen extensive use of heterocyclic compounds as ligands for metal complexes. Isothiazole derivatives, in particular, have been studied for their ability to coordinate with metal ions, opening pathways for applications in catalysis and materials science. thieme-connect.dethieme-connect.comresearchgate.netresearchgate.net

The this compound molecule contains multiple potential coordination sites: the nitrogen atom of the isothiazole ring, the nitrogen of the amino group, and the oxygen of the carboxamide group. This poly-dentate character makes it an attractive candidate for a ligand. Research on the closely related 4,5-dichloroisothiazole-3-carboxylic acid has shown that it can form polynuclear coordination compounds with lanthanide(III) ions. rsc.org These complexes exhibit interesting photoluminescent properties, with the isothiazole-based ligand acting as an "antenna" to absorb energy and transfer it to the metal center, which then emits light. rsc.org

Table 2: Photoluminescent Properties of Lanthanide Complexes with an Isothiazole-3-Carboxylate Ligand rsc.org

Metal Ion Complex Type Luminescence Quantum Yield Luminescence Lifetime Color Purity
Terbium(III) Hexanuclear 24% Millisecond range -

Given these findings, it is highly probable that this compound could also serve as an effective ligand. The presence of the additional amino group could enhance its coordination ability and potentially modulate the electronic properties and catalytic activity of the resulting metal complexes. The ability of thiazoles to form stable chelates with metal ions has been studied extensively and is a key feature in their application as ligands. nsf.gov

Exploration in Functional Materials Research (Theoretical and Proof-of-Concept)

The electronic properties of the thiazole ring make it a promising component for the development of novel functional materials. Its electron-accepting nature allows for its incorporation into conjugated systems to tune optical and electronic characteristics. researchgate.net

Thiazole-based materials have emerged as significant players in the field of organic electronics. They have been incorporated into organic semiconductors for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netacs.org

Ladder-type thiazole-fused S,N-heteroacenes have been synthesized and used as the semiconducting layer in organic thin-film transistors (OTFTs), demonstrating how thiazole units can form the backbone of high-performance materials. rsc.org Furthermore, π-conjugated polymers consisting of bithiazole and alkylthiophene units have been designed for use in nonfullerene solar cells, achieving high power conversion efficiencies. acs.org The inclusion of the thiazole moiety helps to lower the HOMO energy level and promote a more ordered, coplanar backbone structure, which is beneficial for charge transport. acs.org

Table 3: Performance of Thiazole-Based Polymers in Organic Electronic Devices

Polymer/Material Device Type Key Performance Metric Reference
Thiazole-fused S,N-heteroacene (P3) OTFT Hole Mobility: 0.05 cm² V⁻¹ s⁻¹ rsc.org
Bithiazole-based polymer (PTN5) OPV Power Conversion Efficiency: 12.2% acs.org
Thiazolo[5,4-d]thiazole Copolymers Polymer Semiconductor Optical Bandgap: 1.83 - 2.11 eV researchgate.net

These examples underscore the potential of incorporating units like this compound into larger polymeric structures for electronic applications. The amino and carboxamide groups could be used to link the thiazole core into a polymer chain or to attach it as a pendant group, thereby modifying the electronic properties of the host material.

The ability of this compound to participate in polymerization reactions, coupled with its potential for forming hydrogen bonds via its amino and carboxamide groups, makes it a candidate for creating advanced polymers and supramolecular assemblies. The synthesis of thiazole-based conjugated polymers is an active area of research, with methods like direct (hetero)arylation polymerization (DHAP) being used to create materials with tailored properties. researchgate.net

The amino and carboxamide groups are ideal for forming strong, directional hydrogen bonds, which can guide the self-assembly of molecules into well-ordered supramolecular structures such as fibers, sheets, or gels. These assemblies can have applications in sensing, catalysis, and controlled release. For example, a thiazole-based conjugated polymer has been used to fabricate an OFET-based sensor that shows a distinct colorimetric and electronic response to acids, demonstrating the potential for thiazole units in chemical sensing platforms. nsf.gov

Future Directions and Emerging Research Opportunities for 4 Amino 1,2 Thiazole 3 Carboxamide

Advancements in Asymmetric Synthesis of Chiral Thiazole (B1198619) Derivatives

The introduction of chirality into drug molecules is a critical aspect of modern drug discovery, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The asymmetric synthesis of chiral thiazole derivatives, including those based on the 4-amino-1,2-thiazole-3-carboxamide scaffold, is an area of intense research. Future advancements are focused on developing more efficient and highly selective methods to access optically pure thiazoles.

Key emerging strategies include:

Chiral Catalysis: The use of chiral metal complexes and organocatalysts is a rapidly advancing frontier. rsc.orgnih.gov For instance, chiral N,N'-dioxide/metal complex catalysts have been successfully employed in asymmetric [3+2] cycloaddition reactions to create enantioenriched thiazole-containing heterocycles. rsc.org Similarly, chiral thioureas, derived from natural products like Cinchona alkaloids, are being explored as powerful organocatalysts for inducing stereoselectivity. nih.gov The application of such catalysts to the synthesis of this compound precursors could provide direct access to enantiomerically pure final compounds.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or sugars, is a time-tested and effective strategy. nih.gov This approach involves converting a naturally occurring chiral molecule into a key intermediate for thiazole synthesis, thereby transferring its stereochemistry to the final product. nih.gov For example, chiral amino alcohols can be used to construct fused heterocyclic systems containing a thiazole ring with high enantiospecificity. nih.gov

Chiral Auxiliaries: Attaching a temporary chiral group (auxiliary) to a precursor molecule can direct the stereochemical outcome of a reaction. Thiazoline derivatives with a chiral center are being investigated as both chiral auxiliaries and building blocks for creating more complex chiral molecules, including ligands for asymmetric catalysis. rsc.org

These methodologies offer powerful tools for producing single-enantiomer drugs based on the this compound scaffold, which is crucial for improving therapeutic indices and reducing off-target effects.

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. astrazeneca.comnih.gov For the this compound scaffold, these computational tools offer immense potential to explore vast chemical spaces and predict molecular properties with increasing accuracy. nih.gov

Future research opportunities in this domain include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies are instrumental in understanding the relationship between the chemical structure of aminothiazole derivatives and their biological activity. nih.govtandfonline.com By developing robust 2D and 3D-QSAR models, researchers can identify key structural features—such as electrostatic, hydrophobic, and steric properties—that govern a compound's potency. nih.govtandfonline.com These models can then guide the design of new analogues with improved activity against targets like Aurora kinases or Hec1/Nek2 protein. nih.govtandfonline.comacs.org

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules with desired properties. nih.govcrimsonpublishers.com By training these models on datasets of known active compounds, it is possible to generate novel this compound derivatives optimized for specific biological targets, improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and synthetic feasibility.

Predictive Modeling and Virtual Screening: Machine learning algorithms can be trained to predict a wide range of properties, including binding affinity, solubility, and toxicity, before a compound is ever synthesized. nih.govcrimsonpublishers.com This allows for the rapid virtual screening of large compound libraries to prioritize candidates for synthesis and biological testing, saving significant time and resources. nih.gov For example, ML models are being developed to predict the anti-urease activity of novel thiazole derivatives. researchgate.net

The integration of AI and ML will enable a more data-driven and efficient approach to designing the next generation of drugs based on the this compound scaffold.

Table 1: Application of AI/ML in Thiazole Derivative Design

AI/ML TechniqueApplicationKey Findings/PotentialReference
QSAR (Quantitative Structure-Activity Relationship)Predicting inhibitory activity of aminothiazole derivatives against Aurora A kinase.Generated models with high correlation coefficients (r² up to 0.977) and identified key structural areas for modification to enhance activity. nih.gov
Molecular Docking & MD SimulationStudying interactions of 2-aminothiazole (B372263) derivatives with Hec1/Nek2 protein to design anticancer agents.Identified key descriptors influencing inhibitory activity and helped design new lead molecules with favorable binding interactions. tandfonline.comtandfonline.com
Machine Learning Classification & RegressionPredicting the anti-urease activity of novel thiazole derivatives.Developed models with good predictive accuracy (balanced accuracy of ~78%) for identifying potential urease inhibitors. researchgate.net
Generative Adversarial Networks (GANs)De novo design of molecules with specific pharmacological and safety profiles.Potential to generate novel this compound structures optimized for desired biological targets. nih.gov

Exploration of Novel Reaction Pathways and Catalytic Applications

While classic methods like the Hantzsch synthesis are reliable for producing thiazole rings, the field of organic synthesis is continuously evolving. youtube.com Future research will focus on developing more sustainable, efficient, and versatile methods for synthesizing and functionalizing the this compound core.

Emerging synthetic strategies include:

Green Chemistry Approaches: The use of environmentally benign solvents like water, solvent-free reaction conditions, and recyclable catalysts is a major trend. bepls.com For example, catalyst-free synthesis of thiazoles in water and one-pot, three-component reactions under solvent-free or microwave conditions are being developed to improve sustainability and yield. bepls.com

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, making syntheses more atom-economical. Copper-catalyzed direct arylation of thiazole C-H bonds represents a significant advancement in this area. organic-chemistry.org

Novel Cyclization and Multicomponent Reactions: Researchers are exploring new ways to construct the thiazole ring. mdpi.com This includes copper-catalyzed [3+1+1]-type condensations and the use of unique starting materials like tert-alcohols bearing both alkene and alkyne groups to achieve chemo- and stereoselective thiazole synthesis. organic-chemistry.orgacs.org A recently developed heteroaromatic system, 2H-thiazolo[4,5-d] nih.govresearchgate.nettandfonline.comtriazole, highlights the potential for creating novel fused scaffolds through innovative synthetic routes. rsc.org

Beyond synthesis, the this compound scaffold itself could be explored for catalytic applications, potentially acting as a ligand for metal catalysts in various organic transformations.

Development of Advanced Analytical Probes and Detection Methods

The unique electronic properties of the thiazole ring make it an excellent platform for the development of chemosensors. nih.gov Derivatives of this compound can be functionalized to create highly sensitive and selective probes for detecting various analytes, particularly metal ions.

Future opportunities in this area involve:

Fluorometric and Colorimetric Sensors: Thiazole-based compounds can be designed to exhibit changes in their fluorescence or color upon binding to a specific analyte. researchgate.nettandfonline.comnih.gov These chemosensors are valuable for detecting toxic heavy metal ions like mercury (Hg²⁺), copper (Cu²⁺), and chromium (Cr³⁺) in environmental and biological samples. researchgate.nettandfonline.comacs.org For instance, a thiazole-formulated azomethine compound was developed for the three-way detection of mercury ions, including via the naked eye. acs.org

Real-Time Bioimaging: Fluorescent thiazole probes can be used for real-time monitoring of analytes within living cells. acs.org This allows for the visualization of dynamic biological processes and the localization of specific ions or molecules in cellular compartments.

High-Throughput Screening: The development of arrays of thiazole-based sensors could enable the rapid and simultaneous detection of multiple analytes, which is useful for environmental monitoring and clinical diagnostics.

By strategically modifying the this compound scaffold, researchers can create a new generation of analytical tools with high sensitivity and specificity for a wide range of applications.

Table 2: Thiazole-Based Chemosensors for Metal Ion Detection

Target IonSensor TypeDetection MethodKey FeatureReference
Hg²⁺ (Mercury)Azomethine ThiazoleColorimetric, Fluorometric, Naked-eyeHighly sensitive three-way detection with a low limit of detection (LOD). acs.org
Cu²⁺ (Copper)Benzothiazole-basedColorimetric, FluorogenicDesigned for monitoring Cu²⁺ in environmental samples. researchgate.net
Cr³⁺ (Chromium)Thiazole-basedColorimetric, Fluorescence EnhancementSelective "turn-on" fluorescence response to Cr³⁺ ions. tandfonline.com
Fe³⁺ (Iron)Thiazole-basedFluorescenceHigh sensitivity with a limit of detection in the nanomolar range. tandfonline.com
Al³⁺ (Aluminum)Chromo-fluorogenicColorimetric, FluorometricDeveloped for on-site and real-time monitoring in environmental and biological samples. researchgate.net

Design of Next-Generation Biologically Active Molecular Scaffolds (Mechanistic Focus)

The this compound scaffold is a cornerstone in the development of inhibitors for various enzymes, particularly protein kinases. nih.gov Future research will focus on designing next-generation inhibitors with greater selectivity and novel mechanisms of action to overcome challenges like drug resistance.

A key mechanistic focus is on targeting protein kinases, which play crucial roles in cell signaling pathways that are often dysregulated in cancer. nih.gov

c-Met Kinase Inhibitors: The thiazole carboxamide scaffold has been used to design potent inhibitors of the c-Met kinase, a target in cancer therapy. tandfonline.comnih.gov Mechanistic studies have shown that these compounds can induce cell cycle arrest and apoptosis and inhibit c-Met phosphorylation. tandfonline.com Molecular docking provides insights into the binding modes, aiding the design of inhibitors with improved selectivity. tandfonline.com

Akt Kinase Inhibitors: New series of 2-substituted thiazole carboxamides have been identified as potent pan-inhibitors of all three Akt kinase isoforms. nih.gov The most potent compounds inhibit the phosphorylation of downstream proteins like MDM2 and GSK3β, leading to strong antiproliferative activity in cancer cells. nih.gov

Cyclooxygenase (COX) Inhibitors: Thiazole carboxamide derivatives have been designed as inhibitors of COX-1 and COX-2 enzymes, which are involved in inflammation and cancer. acs.orgnih.gov Molecular docking studies help to elucidate the binding patterns within the active sites of COX isozymes, explaining the observed potency and selectivity. acs.org

USP7 Inhibitors: Based on known inhibitors, a series of thiazole derivatives were designed as inhibitors of Ubiquitin-Specific Protease 7 (USP7), a target for cancer therapy. These compounds were shown to induce cell death in a p53-dependent and independent manner, providing a new class of potential anticancer agents. nih.gov

By focusing on the molecular mechanisms of action, researchers can rationally design more effective and selective therapeutic agents based on the this compound core, addressing unmet needs in areas such as oncology and inflammatory diseases.

Q & A

Advanced Research Question

  • Substituent effects : Introducing electron-withdrawing groups (e.g., 4-chlorophenyl) enhances activity. For example, 5-(4-chlorophenyl)-3-[5-hydroxy-4-pyrone-2-yl-methymercapto]-4-amino-1,2,4-triazole exhibited potent tyrosinase inhibition .
  • Methodological approach :
    • In vitro assays : Use standardized MIC (Minimum Inhibitory Concentration) tests against B. subtilis or S. aureus .
    • Molecular docking : Predict interactions with bacterial enzyme active sites (e.g., penicillin-binding proteins) .

What strategies resolve contradictions in reported biological activities?

Advanced Research Question
Discrepancies may arise from:

  • Assay variability : Differences in bacterial strains or incubation conditions. For example, morpholine derivatives showed varying efficacy in rat pancreatitis models versus in vitro assays .
  • Mechanistic ambiguity : The 4-amino-1,2,4-triazole-3-thiol scaffold may inhibit enzymes via zinc chelation (e.g., APOBEC3G), but mutant screening (e.g., C321A mutation) is required to confirm secondary inhibition pathways .
    Resolution :
  • Reproduce experiments under controlled conditions (pH, temperature).
  • Validate hypotheses using site-directed mutagenesis or isotopic labeling .

How are metal complexes of this compound derivatives synthesized and characterized?

Advanced Research Question

  • Synthesis : React 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with Cu(II) or Ni(II) salts in ethanol/water mixtures. The ligand acts as a bidentate or tridentate chelator .
  • Characterization :
    • Molar conductivity : Determines ionic/non-ionic nature (e.g., Zn₃(NCS)₆(L1)₆(NO₃)₂ showed non-electrolytic behavior) .
    • X-ray diffraction : Resolves chiral atropisomerism in bipyridine-triazole hybrids .

What experimental designs optimize reaction yields in carboxamide synthesis?

Advanced Research Question

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
  • Catalyst optimization : Triethylamine or iodine improves sulfur elimination in thiadiazole synthesis .
  • Case study : Refluxing 2,2'-bipyridine-3,3'-diformylhydrazine with thiocarbohydrazide in acetonitrile achieved >95% yield for triazole-thioether intermediates .

How can researchers address low reproducibility in enzymatic inhibition studies?

Advanced Research Question

  • Troubleshooting :
    • Enzyme source : Use recombinant proteins (e.g., mushroom tyrosinase vs. human isoforms) to control variability .
    • Inhibition kinetics : Perform Lineweaver-Burk analysis to distinguish competitive/non-competitive mechanisms .
  • Validation : Cross-reference with structural analogs (e.g., 3-[5-hydroxy-4-pyrone-2-yl-methymercapto] derivatives) to confirm scaffold-specific effects .

What are the best practices for purifying this compound derivatives?

Basic Research Question

  • Recrystallization : Use ethanol/water mixtures for polar derivatives .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients resolves regioisomers (e.g., separating 4-amino-5-phenyl-triazole derivatives) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve >98% purity for peptidomimetic analogues .

How do electronic effects of substituents impact carboxamide reactivity?

Advanced Research Question

  • Electron-donating groups (EDGs) : Increase nucleophilicity at the thiazole ring, enhancing metal coordination (e.g., Cu(II) complexes with methyl-substituted ligands) .
  • Electron-withdrawing groups (EWGs) : Stabilize intermediates in cyclization reactions, as seen in 2-chloromethyl-4H-pyran-4-one derivatives .

What are emerging applications of this compound derivatives in drug discovery?

Advanced Research Question

  • Anticancer agents : Schiff bases of 4-amino-triazoles inhibit angiotensin-converting enzyme (ACE) with IC₅₀ values <1 μM .
  • Antiviral scaffolds : APOBEC3G inhibition via zinc chelation highlights potential for HIV-1 therapy .
  • Tyrosinase inhibitors : 5-substituted derivatives reduce melanogenesis, with IC₅₀ values comparable to kojic acid .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.